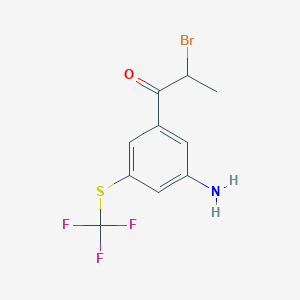
Prucalopride impurityB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of prucalopride impurity B involves the hydrogenation reduction of prucalopride. The process typically includes adding prucalopride to a reaction flask with methyl alcohol, followed by the addition of 10% palladium charcoal and sodium hydroxide. The reaction is carried out under atmospheric hydrogenation for three days at temperatures ranging from 10-30°C. The resulting compound is then filtered and concentrated to obtain prucalopride impurity B .
Industrial Production Methods: Industrial production of prucalopride impurity B follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Efficient separation techniques are employed to isolate the impurity from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Prucalopride impurity B undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include palladium on carbon and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products .
Wissenschaftliche Forschungsanwendungen
Prucalopride impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the quality and purity of prucalopride.
Biology: Studied for its potential effects on cellular processes and receptor interactions.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of prucalopride.
Industry: Utilized in the development and validation of analytical methods for drug quality control.
Wirkmechanismus
Prucalopride impurity B, like prucalopride, acts as a selective stimulator of the 5-HT4 receptors. This stimulation promotes cholinergic and nonadrenergic, noncholinergic neurotransmission by enteric neurons, leading to the stimulation of the peristaltic reflex, intestinal secretions, and gastrointestinal motility .
Vergleich Mit ähnlichen Verbindungen
Prucalopride Impurity A: 4-amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide.
Prucalopride Process Impurity 3: 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidyl]-7-benzofurancarboxamide succinate.
Comparison: Prucalopride impurity B is unique due to its specific structure and the conditions under which it is formed. Unlike other impurities, it is formed through hydrogenation reduction, which gives it distinct chemical properties and potential biological activities .
Eigenschaften
IUPAC Name |
methyl 4-acetamido-2-(2-bromoethoxy)-5-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO4/c1-7(16)15-10-6-11(19-4-3-13)8(5-9(10)14)12(17)18-2/h5-6H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBRGJHRKNCTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OCCBr)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
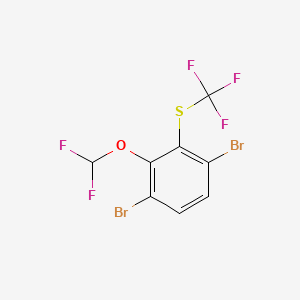

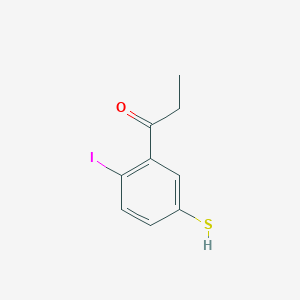
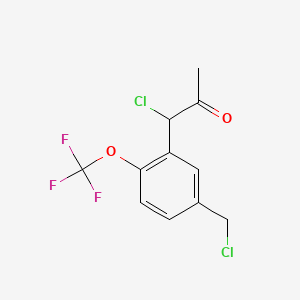
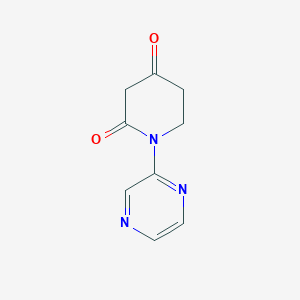

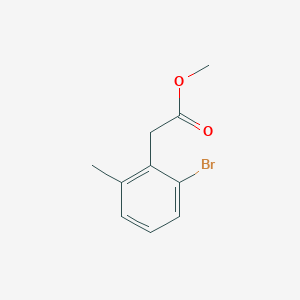
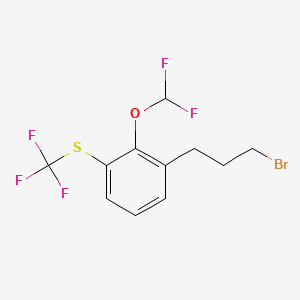
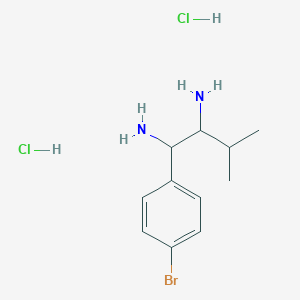
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
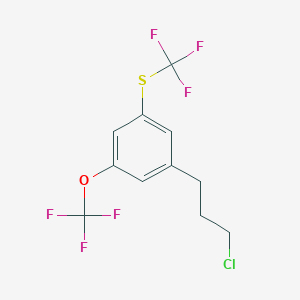
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)

